N~1~-(4-Methylcyclohexyl)-N~2~-undecylethane-1,2-diamine
Description
N~1~-(4-Methylcyclohexyl)-N~2~-undecylethane-1,2-diamine is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a methyl group and an undecyl chain attached to an ethane-1,2-diamine backbone
Properties
CAS No. |
627521-84-0 |
|---|---|
Molecular Formula |
C20H42N2 |
Molecular Weight |
310.6 g/mol |
IUPAC Name |
N'-(4-methylcyclohexyl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C20H42N2/c1-3-4-5-6-7-8-9-10-11-16-21-17-18-22-20-14-12-19(2)13-15-20/h19-22H,3-18H2,1-2H3 |
InChI Key |
OKCBEZBMVZQJRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNC1CCC(CC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methylcyclohexyl)-N~2~-undecylethane-1,2-diamine typically involves the reaction of 4-methylcyclohexylamine with undecyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the bromide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of N1-(4-Methylcyclohexyl)-N~2~-undecylethane-1,2-diamine may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification through distillation or recrystallization to obtain a high-purity product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Methylcyclohexyl)-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides or nitroso compounds.
Reduction: Primary or secondary amines.
Substitution: Alkylated or alkoxylated derivatives.
Scientific Research Applications
N~1~-(4-Methylcyclohexyl)-N~2~-undecylethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of N1-(4-Methylcyclohexyl)-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylcyclohexyl)-1-(2-pyrazinyl)-4-piperidinecarboxamide
- 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide
- N-Cyclopropyl-N’-(4-methylcyclohexyl)-1,4-benzenedisulfonamide
Uniqueness
N~1~-(4-Methylcyclohexyl)-N~2~-undecylethane-1,2-diamine is unique due to its specific structural features, such as the combination of a cyclohexyl ring with a long undecyl chain and an ethane-1,2-diamine backbone. This unique structure imparts distinct physicochemical properties and reactivity, making it suitable for specialized applications in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
